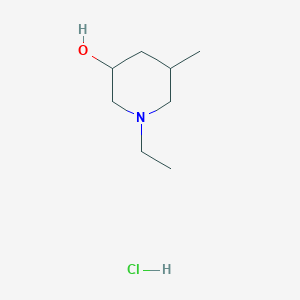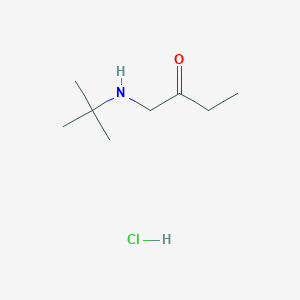![molecular formula C14H21Cl2N3O B7982863 2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride, AldrichCPR](/img/structure/B7982863.png)
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride, AldrichCPR, is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a piperidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Introduction: The benzoxazole intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired piperidinyl derivative.
Ethylamine Addition: The final step involves the alkylation of the piperidinyl derivative with ethylamine, followed by the formation of the dihydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoxazole moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products
科学的研究の応用
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoxazole ring and piperidine moiety may contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(1,3-Benzoxazol-2-yl)ethylamine: Lacks the piperidine moiety, resulting in different chemical and biological properties.
3-(1,3-Benzoxazol-2-yl)piperidine: Similar structure but without the ethylamine group, affecting its reactivity and applications.
2-(1,3-Benzoxazol-2-yl)-3-piperidinylmethanol: Contains a hydroxyl group instead of an ethylamine, leading to different chemical behavior.
Uniqueness
2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
2-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.2ClH/c15-8-7-11-4-3-9-17(10-11)14-16-12-5-1-2-6-13(12)18-14;;/h1-2,5-6,11H,3-4,7-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTJNVUVZQFOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(Aminomethyl)isoxazol-3-yl]phenol](/img/structure/B7982788.png)

![4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid](/img/structure/B7982820.png)

![4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7982845.png)
![[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]hydrazine;dihydrochloride](/img/structure/B7982846.png)


![[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B7982864.png)
